An In-depth Technical Guide to Biotin-NH-PSMA-617: Chemical Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to Biotin-NH-PSMA-617: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-NH-PSMA-617 is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and therapy of prostate cancer. This molecule is a derivative of the widely studied PSMA-617, featuring a biotin moiety conjugated via an amino (-NH) linker. This biotinylation enables a range of research applications, including immunoassays, affinity purification, and targeted drug delivery systems leveraging the high-affinity interaction between biotin and avidin or streptavidin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Biotin-NH-PSMA-617.
Chemical Structure and Properties
Biotin-NH-PSMA-617 is a complex molecule comprising three key functional units: the biotin tag, a linker, and the PSMA-binding pharmacophore based on a glutamate-urea-lysine scaffold.
Chemical Structure:
Physicochemical and Biological Properties:
The addition of a biotin tag to PSMA-617 can influence its physicochemical and biological properties. While specific experimental data for Biotin-NH-PSMA-617 is limited, the properties of the parent compound and similar biotinylated PSMA inhibitors provide valuable insights.[1]
| Property | Value | Source |
| Molecular Formula | C65H97N13O19S | [2] |
| Molecular Weight | 1396.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Information not available. Likely soluble in DMSO and aqueous buffers at physiological pH. | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | |
| Binding Affinity (IC50 for PSMA) | In the low nanomolar range (estimated based on similar compounds). For example, a biotinylated PSMA inhibitor with a PEG12 spacer (biotin-PEG12-CTT54) exhibited an IC50 of 10 nM.[1] | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Biotin-NH-PSMA-617 are not widely published. However, established methods for the synthesis of PSMA-617 and other biotinylated PSMA inhibitors, as well as standard binding assay protocols, can be adapted.
Synthesis of Biotinylated PSMA Inhibitors (Representative Protocol)
The synthesis of biotinylated urea-based PSMA inhibitors typically involves a multi-step process combining solid-phase and solution-phase chemistry.[3][4] The core PSMA-binding motif is assembled on a solid support, followed by the coupling of the linker and the biotin moiety.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Triphosgene
-
Biotin-NHS ester
-
Solvents (DMF, DCM, TFA)
-
HPLC system for purification
Methodology:
-
Solid-Phase Synthesis of the PSMA-617 Core: The glutamate-urea-lysine backbone of PSMA-617 is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]
-
Urea Formation: The urea moiety is typically formed by reacting the free amine of the lysine residue with triphosgene.[4]
-
Linker and Biotin Conjugation: An appropriate linker with a terminal amine group is coupled to the PSMA-617 core. Subsequently, a biotin-NHS ester is reacted with the terminal amine of the linker to form the final biotinylated compound.
-
Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final Biotin-NH-PSMA-617.
Competitive Radioligand Binding Assay for IC50 Determination (Representative Protocol)
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand (like Biotin-NH-PSMA-617) by measuring its ability to displace a known radiolabeled PSMA ligand.[5][6]
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC3-PIP)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617 or [68Ga]Ga-PSMA-11)
-
Biotin-NH-PSMA-617 (or other competitor) at various concentrations
-
Cell culture medium and buffers (e.g., PBS)
-
96-well plates
-
Gamma counter
Methodology:
-
Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.
-
Competition Reaction:
-
Add a fixed concentration of the radiolabeled PSMA ligand to each well.
-
Add increasing concentrations of the non-radiolabeled competitor (Biotin-NH-PSMA-617) to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known non-radiolabeled PSMA inhibitor to determine non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Remove the radioactive medium and wash the cells twice with cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with sodium hydroxide and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[5]
-
Signaling Pathways
PSMA is not merely a passive cell surface marker; its expression and activity are linked to intracellular signaling pathways that promote prostate cancer progression. Research has shown that high PSMA expression can lead to a shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a key driver of cell survival and proliferation.[7][8][9][10]
Caption: PSMA-mediated signaling pathway shift in prostate cancer.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in planning and execution. The following diagrams, created using the DOT language, outline the key steps in the synthesis and binding affinity determination of Biotin-NH-PSMA-617.
Caption: Workflow for the synthesis of Biotin-NH-PSMA-617.
Caption: Workflow for competitive radioligand binding assay.
Conclusion
Biotin-NH-PSMA-617 is a valuable research tool for studying the Prostate-Specific Membrane Antigen. Its high-affinity binding to PSMA, coupled with the versatile biotin tag, enables a wide array of in vitro and in vivo applications. While specific experimental data for this particular conjugate is emerging, the information provided in this guide, based on the well-characterized parent compound PSMA-617 and similar biotinylated inhibitors, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties of Biotin-NH-PSMA-617 and expand its utility in the field of prostate cancer research.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barc.gov.in [barc.gov.in]
- 5. 2.4. Competition Radioligand Binding Assay [bio-protocol.org]
- 6. revvity.com [revvity.com]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. urotoday.com [urotoday.com]
